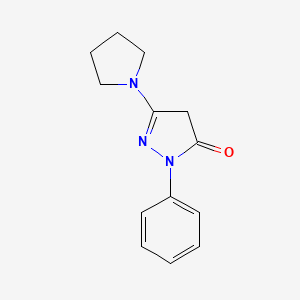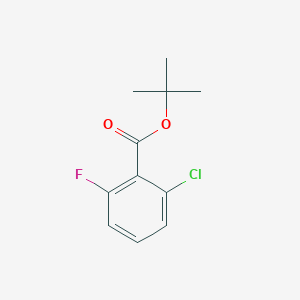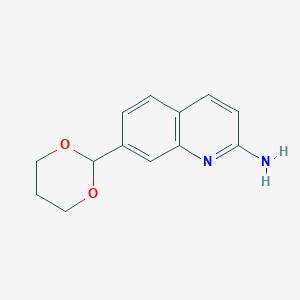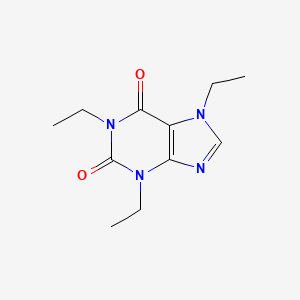
1,3,7-Triethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Triethylxanthine is a chemical compound belonging to the xanthine family. It is structurally similar to caffeine, which is known as 1,3,7-trimethylxanthine. This compound is characterized by the presence of three ethyl groups attached to the xanthine core. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,7-Triethylxanthine can be synthesized through various chemical reactions involving the xanthine core. One common method involves the alkylation of xanthine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine, followed by the addition of ethyl halides to introduce the ethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,3,7-Triethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of xanthine.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized xanthine derivatives.
Reduction: Reduced xanthine compounds.
Substitution: Substituted xanthine derivatives with various functional groups.
Scientific Research Applications
1,3,7-Triethylxanthine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of xanthines.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with adenosine receptors.
Medicine: Explored for its potential therapeutic effects, including its stimulant properties and possible use in treating certain medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,3,7-triethylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking the binding of adenosine, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased alertness and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular signaling.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar structure but with methyl groups instead of ethyl groups.
Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in chocolate.
Theophylline (1,3-Dimethylxanthine): Contains two methyl groups and is used in respiratory treatments.
Uniqueness: 1,3,7-Triethylxanthine is unique due to the presence of ethyl groups, which may alter its pharmacokinetic properties and interactions with biological targets compared to its methylated counterparts. This structural difference can lead to variations in its stimulant effects and potential therapeutic applications.
Properties
CAS No. |
31542-50-4 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,3,7-triethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-13-7-12-9-8(13)10(16)15(6-3)11(17)14(9)5-2/h7H,4-6H2,1-3H3 |
InChI Key |
RUZDFVZSCVNECE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)
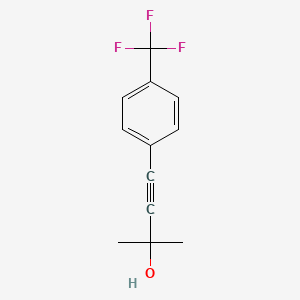
![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)





![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)
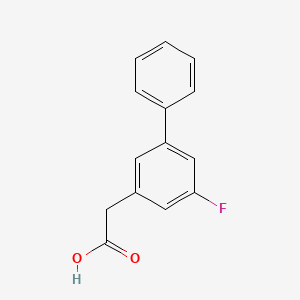
![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
